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Compound of Interest

Compound Name: Tas-114

Cat. No.: B15589086

This technical support center provides researchers, scientists, and drug development
professionals with detailed information and troubleshooting guidance for the dose-escalation
study design of TAS-114, a first-in-class oral dual inhibitor of deoxyuridine triphosphatase
(dUTPase) and dihydropyrimidine dehydrogenase (DPD).

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action for TAS-114?

Al: TAS-114 is an orally active dual inhibitor of dUTPase and DPD.[1][2][3] Its therapeutic
effect is achieved by enhancing the efficacy of fluoropyrimidine-based chemotherapy.[1] It
inhibits DPD, the enzyme responsible for the breakdown of 5-fluorouracil (5-FU), thereby
increasing the systemic availability of 5-FU.[2][3] Concurrently, by inhibiting dUTPase, TAS-114
promotes the misincorporation of 5-fluoro-deoxyuridine triphosphate (FAUTP) and deoxyuridine
triphosphate (dUTP) into DNA, leading to DNA damage and tumor cell death.[2][4]

Q2: What was the design of the first-in-human Phase 1 dose-escalation study for TAS-114?

A2: The first-in-human Phase 1 study of TAS-114 in combination with S-1 utilized a 3+3 dose-
escalation design.[5] In this study, TAS-114 and S-1 were administered orally and concurrently
to patients with advanced solid tumors.[5] The primary objectives were to assess the safety,

determine the maximum tolerated dose (MTD), and establish the recommended dose (RD).[5]

Q3: What were the dose levels and schedules in the key dose-escalation studies?
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A3: In a Phase 1 study of TAS-114 in combination with S-1, TAS-114 was administered orally
twice daily (BID) for 14 days, followed by a 7-day rest period, in 21-day cycles.[6][7] The
starting dose of TAS-114 was 5 mg/m2 with a fixed dose of S-1 at 30 mg/mz2.[7] The dose of
TAS-114 was escalated up to 240 mg/mz.[5][7]

Q4: What are the common treatment-related adverse events observed with TAS-114 in
combination with S-17?

A4: Common treatment-related adverse events reported in the Phase 1 study of TAS-114 plus
S-1 included anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash,
nausea, and pigmentation disorder.[5]

Q5: How should dose-limiting toxicities (DLTs) be managed during a TAS-114 dose-escalation
study?

A5: Dose-limiting toxicities (DLTS) were evaluated during the first cycle of treatment in the dose-
escalation cohort using a 3+3 design.[7] If a DLT is observed, the patient should be managed
according to the protocol-specified guidelines, which may include dose interruption, reduction,
or discontinuation. For example, in the Phase 1 study, DLTs observed included grade 2 platelet
count decrease and grade 3 aspartate aminotransferase increase.[7]

Data Presentation

Table 1: Summary of Phase 1 Dose-Escalation Study of TAS-114 with S-1
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Parameter Details Reference

First-in-human, Phase 1, open-
Study Design label, non-randomized, dose- [51[6]

escalation

. ] Patients with advanced solid
Patient Population [5][6]
tumors

TAS-114 administered orally
) BID for 14 days followed by a
Treatment Regimen ] [6]
7-day rest period (1 cycle = 21

days) in combination with S-1.

Dose Escalation 3+3 design [5]
TAS-114 Dose Range 5 mg/m2 to 240 mg/m? [5]
S-1 Dose Range 30 mg/mz2 to 36 mg/m2 [5]
Maximum Tolerated Dose TAS-114 200 mg/m2 + S-1 36 5]
(MTD) mg/m?

TAS-114 240 mg/m2 + S-1 30
Recommended Dose (RD) [5]

mg/m2

Table 2: Common Treatment-Related Adverse Events (AES) in Phase 1 Study of TAS-114 + S-
1
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Adverse Event Frequency Reference
Anemia Common [5]
Lymphocytopenia Common [5]
Leukopenia Common [5]
Neutropenia Common [5]
Decreased Appetite Common [5]
Rash Common [5]
Nausea Common [5]
Pigmentation Disorder Common [5]

Experimental Protocols

Pharmacokinetic (PK) Analysis:
In the first-in-human study, plasma concentrations of TAS-114 were measured to evaluate its
pharmacokinetic profile.[8] A two-compartment model with first-order absorption with lag time

and an enzyme turnover model were used for the pharmacokinetic analysis.[8] Patients
administered TAS-114 exhibited linear pharmacokinetics.[5]

Mandatory Visualization
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Caption: Mechanism of action of TAS-114.
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Caption: 3+3 Dose-escalation study design workflow.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15589086?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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